molecular formula C29H38BN5O5 B1193884 YSY01A

YSY01A

Cat. No. B1193884
M. Wt: 547.46
InChI Key: BJJCLDNVNAULGO-KYPHJKQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YSY01A is a proteasome inhibitor which enhances Cisplatin cytotoxicity in Cisplatin-resistant human ovarian cancer cells, thereby inducing cell cycle arrest on G2 phase in MCF-7 cells via ERα and PI3K/Akt pathways.

Scientific Research Applications

Anticancer Effects

  • Prostate Cancer : YSY01A exhibits strong anticancer effects on PC-3M prostate cancer cells, both in vitro and in vivo. It inhibits proteasome activity, leading to cell cycle arrest in the G2/M phase. This is associated with changes in protein expression related to the cell cycle, suggesting potential as a therapeutic agent for prostate cancer (Zhang et al., 2015).

  • Breast Cancer : In breast cancer MCF-7 cells, YSY01A induces cell cycle arrest in the G2 phase, affecting various regulatory proteins, including those in the PI3K/Akt pathway. This highlights its potential for breast cancer therapy (Xue et al., 2015).

  • Lung Cancer : YSY01A suppresses cancer cell survival in human A549 non-small cell lung cancer cells by inducing apoptosis and interfering with STAT3 signaling pathways. This suggests its utility as a novel anticancer therapeutic targeting the proteasome (Huang et al., 2017).

  • Ovarian Cancer : YSY01A enhances the cytotoxicity of cisplatin in drug-resistant ovarian cancer cells, suggesting its role in overcoming drug resistance in cancer treatment (Huang et al., 2016).

Therapeutic Effects on Other Conditions

  • Osteoarthritis : YSY01A has been shown to have a positive therapeutic effect on osteoarthritis in rabbits. It works by inhibiting the expression of NF-κB and MMP-9, which are associated with the pathogenesis of osteoarthritis (Yang et al., 2021).

Other Relevant Research

  • Angiogenesis Inhibition : YSY01A inhibits tumor-induced angiogenesis by affecting the expression of pro-angiogenesis factors in tumor cells. This highlights its potential in anti-angiogenesis therapy for cancer (Liu et al., 2013).

properties

Product Name

YSY01A

Molecular Formula

C29H38BN5O5

Molecular Weight

547.46

IUPAC Name

((S)-3-Methyl-1-((S)-2-((S)-4-methyl-2-(pyrazine-2-carboxamido)pentanamido)-3-(naphthalen-2-yl)propanamido)butyl)boronic acid

InChI

InChI=1S/C29H38BN5O5/c1-18(2)13-23(33-29(38)25-17-31-11-12-32-25)27(36)34-24(28(37)35-26(30(39)40)14-19(3)4)16-20-9-10-21-7-5-6-8-22(21)15-20/h5-12,15,17-19,23-24,26,39-40H,13-14,16H2,1-4H3,(H,33,38)(H,34,36)(H,35,37)/t23-,24-,26+/m0/s1

InChI Key

BJJCLDNVNAULGO-KYPHJKQUSA-N

SMILES

CC(C)C[C@H](B(O)O)NC([C@@H](NC([C@@H](NC(C1=NC=CN=C1)=O)CC(C)C)=O)CC2=CC=C3C=CC=CC3=C2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

YSY01A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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